
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside is a thioglycoside derivative of galactose. This compound is characterized by the presence of ethyl and benzyl groups attached to the galactopyranoside ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose followed by the introduction of thiol and ethyl groups. One common method includes:
Protection of Hydroxyl Groups: Galactose is treated with benzyl chloride in the presence of a base to protect the hydroxyl groups as benzyl ethers.
Introduction of Thiol Group: The protected galactose is then reacted with thiol reagents to introduce the thiol group at the anomeric position.
Ethylation: Finally, the thiolated compound is ethylated using ethyl iodide or ethyl bromide under basic conditions to yield this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected galactopyranosides.
Substitution: Various alkyl or aryl thiogalactopyranosides.
Applications De Recherche Scientifique
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosyltransferases.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside involves its ability to act as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules in the presence of glycosyltransferases or other catalysts. This process is crucial in the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with a glucose backbone instead of galactose.
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Another similar compound with a mannose backbone.
Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside: Similar thioglycoside with acetyl protecting groups instead of benzyl
Uniqueness
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside is unique due to its specific combination of ethyl and benzyl groups, which provide distinct reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
Propriétés
IUPAC Name |
2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRALMNQUAKWSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

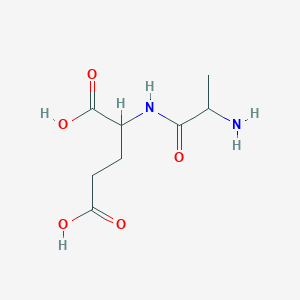
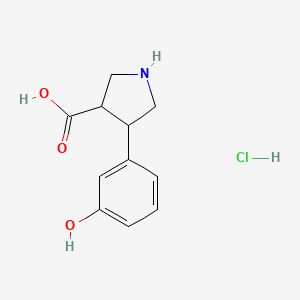
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)
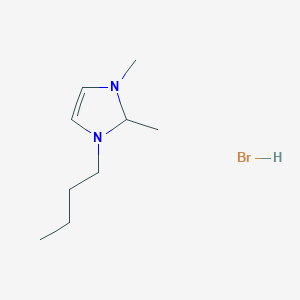

![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
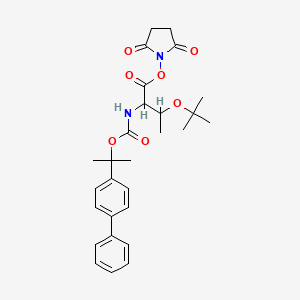
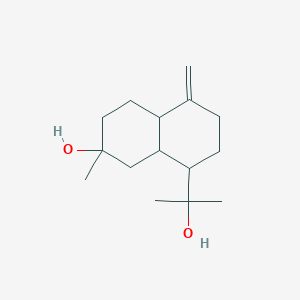
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
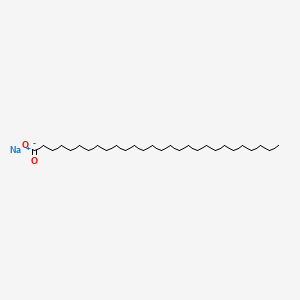
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
